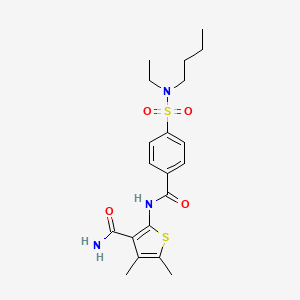

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Description

Significance in Medicinal Chemistry Research

Thiophene derivatives occupy a privileged position in drug discovery due to their structural versatility and broad-spectrum bioactivity. The thiophene ring’s electron-rich aromatic system facilitates π-π stacking and hydrophobic interactions with biological targets, while its sulfur atom participates in hydrogen bonding and dipole-dipole interactions. These properties have led to the approval of 26 thiophene-containing drugs by the U.S. FDA, spanning anti-inflammatory, cardiovascular, and anticancer therapies. The integration of sulfamoyl benzamide—a scaffold known for its enzyme inhibitory capabilities—introduces additional hydrogen-bonding sites and enhances target specificity. For instance, sulfonamide groups are critical in carbonic anhydrase inhibitors like dorzolamide, suggesting analogous potential in the subject compound.

Table 1: Selected FDA-Approved Thiophene-Based Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Category | Key Target/Mechanism |

|---|---|---|

| Clopidogrel | Cardiovascular | P2Y12 ADP receptor antagonist |

| Dorzolamide | Glaucoma | Carbonic anhydrase inhibitor |

| Tiaprofenic Acid | Anti-inflammatory | Cyclooxygenase (COX) inhibitor |

Historical Development of Thiophene-Based Pharmacophores

Thiophene’s medicinal journey began with its serendipitous discovery in 1882 as a benzene contaminant. Early synthetic methods, such as the Paal-Knorr and Gewald reactions, enabled the production of simple thiophene derivatives but faced limitations in functional group tolerance and yield. The 20th century saw thiophene emerge as a bioisostere for phenyl rings, improving drug solubility and metabolic stability. For example, the replacement of a phenyl group with thiophene in the antipsychotic drug olanzapine enhanced its blood-brain barrier permeability. By the 21st century, advances in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated the synthesis of complex thiophene analogues, paving the way for multitargeted agents like the subject compound.

Evolution of Sulfamoyl Benzamide Research

Sulfamoyl benzamides trace their origins to the sulfonamide antibiotics of the 1930s. The sulfamoyl group (–SO2NH2) acts as a zinc-binding motif in enzyme active sites, exemplified by carbonic anhydrase inhibitors. Structural modifications, such as N-alkylation (e.g., N-butyl-N-ethyl in the subject compound), modulate lipophilicity and pharmacokinetic profiles. Recent work has focused on hybridizing sulfamoyl benzamides with heterocycles to exploit synergistic effects. For instance, combining sulfamoyl with thiophene in dorzolamide yielded a topically administered drug with reduced systemic side effects.

Table 2: Structural Features and Biological Roles of Sulfamoyl Benzamide Derivatives

| Feature | Role in Drug Design | Example Drug |

|---|---|---|

| Sulfamoyl Group | Enzyme inhibition via zinc binding | Dorzolamide |

| N-Alkyl Substitutions | Tune lipophilicity and bioavailability | – |

| Benzamide Core | Scaffold for aromatic interactions | Celecoxib (modified) |

Contemporary Research Objectives and Challenges

Current research on dual-pharmacophore systems like 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide aims to:

- Optimize Synthetic Pathways : Traditional methods for thiophene synthesis often require harsh conditions, limiting functionalization. Modern strategies, such as transition-metal-catalyzed C–H activation, are being explored to introduce methyl groups at the 4,5-positions efficiently.

- Enhance Target Selectivity : The compound’s N-butyl-N-ethylsulfamoyl group may reduce off-target interactions compared to simpler sulfonamides, but empirical validation is needed.

- Address Metabolic Stability : Thiophene’s susceptibility to oxidative metabolism (e.g., epoxidation) necessitates structural tweaks, such as methyl substitutions, to block reactive sites.

Challenges include balancing hydrophilicity for solubility with lipophilicity for membrane permeation and minimizing synthetic complexity to enable scalable production. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are critical for prioritizing derivatives for synthesis.

Properties

IUPAC Name |

2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S2/c1-5-7-12-23(6-2)29(26,27)16-10-8-15(9-11-16)19(25)22-20-17(18(21)24)13(3)14(4)28-20/h8-11H,5-7,12H2,1-4H3,(H2,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBDBEUNKNJUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the thiophene ring, followed by the introduction of the benzamido group and the sulfamoyl group. Common reagents used in these reactions include butylamine, ethylamine, and various thiophene derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application.

Comparison with Similar Compounds

Structural Analogues in Thiophene Derivatives

Compound 92a (2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide):

- Shares the 4,5-dimethylthiophene-3-carboxamide core.

- Differs in the 2-cyanoacetamido group at position 2 (vs. sulfamoyl-benzamido in the target compound).

- Key Findings: Exhibited 56.9% nitric oxide scavenging and high DPPH radical inhibition due to the polar carboxamide and nitrile groups .

Sulfone-Containing Compounds

Sulfones are known for anti-inflammatory, antimicrobial, and antiproliferative activities. The N-butyl-N-ethylsulfamoyl group in the target compound aligns with sulfones’ therapeutic relevance but differs in:

- Substituent Bulk : The branched alkyl chains (butyl/ethyl) may improve membrane permeability compared to smaller sulfone derivatives.

- Mechanistic Potential: Sulfones often inhibit enzymes like COX-2 or kinases; the target compound’s thiophene-carboxamide core may synergize with sulfamoyl effects for dual targeting .

Methotrexate-Related Benzamido Compounds

Compounds like methotrexate related compound H (–4):

- Share a benzamido linkage but feature pteridinyl and glutamic acid moieties instead of thiophene.

- Key Differences :

Comparative Data Table

Key Research Findings and Inferences

Polarity vs.

Bioactivity Profile :

- Unlike Compound 92a’s antioxidant focus, the target compound’s sulfamoyl group may shift activity toward enzyme inhibition (e.g., kinases or COX-2) .

Synthetic Complexity: The sulfamoyl-benzamido linkage requires multi-step synthesis (e.g., sulfonylation of amines), contrasting with simpler cyanoacetylation in Compound 92a .

Biological Activity

The compound 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H22N2O3S

- Molecular Weight : 342.43 g/mol

- CAS Number : 1170556-76-9

Synthesis

The synthesis of the compound typically involves several steps:

- Formation of N-butyl-N-ethylsulfamoyl chloride : This is achieved by reacting butylamine and ethylamine with chlorosulfonic acid.

- Coupling Reaction : The resulting sulfonamide is then reacted with 2-amino-4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent like triethylamine to form the desired product.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Target Compound | Staphylococcus aureus | TBD |

| Target Compound | E. coli | TBD |

Enzyme Inhibition

The sulfonamide group in the compound is known to interact with specific enzymes, particularly those involved in bacterial folate synthesis. This interaction leads to inhibition of bacterial growth by blocking essential metabolic pathways.

Anti-inflammatory Properties

Studies have suggested that related compounds possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This mechanism may be beneficial in treating conditions such as arthritis and other inflammatory disorders.

The proposed mechanism of action for This compound involves:

- Enzyme Binding : The sulfonamide moiety forms hydrogen bonds with active site residues of target enzymes, leading to their inhibition.

- Receptor Modulation : The benzamide portion may interact with various receptors, modulating their activity and contributing to the compound's therapeutic effects.

Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial efficacy of a series of sulfamoyl compounds against clinical isolates of E. coli. The results demonstrated that modifications to the benzamide structure significantly enhanced antibacterial potency.

Study 2: Anti-inflammatory Activity

In a controlled trial involving inflammatory models, a derivative of the target compound was shown to reduce edema and inflammatory markers in animal models, suggesting its potential for therapeutic use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.